
2-Propen-1-one, 1-(3-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Propen-1-one, 1-(3-methoxyphenyl)-3-naphthalen-1-yl-propenone (MPNP) is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic rings. The A-ring is substituted with a methoxy group at the meta position (3-methoxyphenyl), while the B-ring features a naphthalene moiety . Chalcones are widely studied for their structural versatility and biological activities, including antimicrobial, anticancer, and photophysical properties. MPNP has been synthesized via Claisen-Schmidt condensation, with structural confirmation through FT-IR, NMR, and UV-vis spectroscopy .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(3-methoxyphenyl)-2-propen-1-one, and how are reaction conditions optimized?
The compound is typically synthesized via Claisen-Schmidt condensation between 3-methoxyacetophenone and an appropriate aldehyde under basic catalysis. Critical parameters include:
- Catalyst selection : NaOH or KOH in ethanol/water mixtures are commonly used for aldol condensation .
- Temperature control : Reactions are often conducted at 60–80°C to balance reaction rate and byproduct formation .
- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) ensures purity .
Table 1 : Comparison of Synthetic Routes
Starting Materials | Catalyst | Solvent | Yield (%) | Reference |
---|---|---|---|---|
3-Methoxyacetophenone + Benzaldehyde | NaOH | Ethanol/Water | 75 | |
3-Methoxyacetophenone + 4-Methoxybenzaldehyde | KOH | Methanol | 68 |
Q. Which spectroscopic techniques are most effective for characterizing 1-(3-methoxyphenyl)-2-propen-1-one?
Key techniques include:
- NMR Spectroscopy :
- ¹H NMR : Signals at δ 7.8–8.2 ppm (α,β-unsaturated ketone protons) and δ 3.8–4.0 ppm (methoxy group) confirm the structure .
- ¹³C NMR : Carbonyl (C=O) resonance near δ 190 ppm and aromatic carbons between δ 110–160 ppm .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic and reactive properties of 1-(3-methoxyphenyl)-2-propen-1-one?
DFT calculations (e.g., using Gaussian or ORCA software) provide insights into:
- Electron Distribution : HOMO-LUMO gaps (~4.5 eV) correlate with photochemical reactivity .
- Charge Localization : Partial negative charge on the carbonyl oxygen enhances nucleophilic attack susceptibility .
- Solubility Prediction : LogP values (~3.0) calculated via XLogP3 indicate moderate hydrophobicity .
Q. What strategies resolve contradictions in crystallographic data for α,β-unsaturated ketones like this compound?
Discrepancies in unit cell parameters or bond lengths can arise from:
- Data Quality : High-resolution X-ray diffraction (≥0.8 Å) minimizes errors. SHELX programs refine structures by iterative least-squares methods .
- Temperature Effects : Data collected at 100 K reduce thermal motion artifacts .
- Twinned Crystals : Use of PLATON or TWINABS for deconvoluting overlapping reflections .
Q. How are structure-activity relationships (SARs) studied for derivatives of this compound in medicinal chemistry?
SAR studies involve:
- Functional Group Modifications : Introducing electron-withdrawing groups (e.g., -NO₂, -Cl) at the phenyl ring alters bioactivity .
- Biological Assays : Testing against enzymes (e.g., cyclooxygenase) or cancer cell lines (e.g., MCF-7) with IC₅₀ values quantified .
- Computational Docking : AutoDock Vina predicts binding affinities to target proteins (e.g., EGFR kinase) .
Q. Safety and Handling
Q. What safety protocols are recommended for handling 1-(3-methoxyphenyl)-2-propen-1-one?
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation (LD₅₀ oral, rat: >2000 mg/kg) .
- Storage : In airtight containers at 2–8°C, away from oxidizers and strong bases .
Q. Data Contradiction Analysis
Q. How can conflicting spectroscopic data (e.g., NMR shifts) from different sources be reconciled?
- Solvent Effects : Chemical shifts vary with deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆). Refer to NIST-standardized solvent tables .
- Instrument Calibration : Ensure spectrometers are calibrated with internal standards (e.g., TMS for NMR) .
- Sample Purity : Impurities >5% distort signals; repurify via recrystallization or HPLC .
Comparison with Similar Compounds
Comparison with Structurally Similar Chalcones
Photophysical and Optical Properties
MPNP’s naphthalene moiety distinguishes it from derivatives with simpler aromatic B-rings. For instance:
Antimicrobial Activity
While MPNP’s antimicrobial activity is unreported, structurally related chalcones with methoxy and halogen substitutions demonstrate significant effects:
Compound | Substituents | Activity | Reference |
---|---|---|---|
3n | 3-Br, 5-Cl, 2-OH | Antifungal (vs. Aspergillus niger) | |
3j | 2-OH, 3-I, 5-CH₃ | Broad-spectrum antifungal | |
MPNP | 3-OCH₃, Naphthalene | Not tested |
Methoxy groups generally reduce antimicrobial potency compared to halogens or hydroxyls, suggesting MPNP may require structural optimization for such applications.
Key Data Tables
Table 1: Molecular and Structural Comparisons
Compound | Molecular Formula | Molecular Weight (g/mol) | A-Ring Substituents | B-Ring Substituents | CAS Number |
---|---|---|---|---|---|
MPNP | C₂₀H₁₆O₂ | 288.34 | 3-OCH₃ | Naphthalene | N/A |
1-(3-Methoxyphenyl)-3-phenyl | C₁₆H₁₄O₂ | 238.28 | 3-OCH₃ | Phenyl | 1729-51-7 |
3-(4-Fluorophenyl)-1-(3,4,5-trimethoxyphenyl) | C₁₈H₁₇FO₄ | 316.32 | 3,4,5-OCH₃ | 4-F | 105686-90-6 |
Table 2: Substituent Impact on IC50 Values
Substituent (A-Ring) | Substituent (B-Ring) | Electronegativity | IC50 (μM) | Trend |
---|---|---|---|---|
4-Br, 2-OH, 5-I | 4-F | High | 4.70 | Highest potency |
4-Cl, 2-OH, 5-I | 4-OCH₃ | Moderate | 13.82 | Moderate potency |
2-OH, 4-OH | None | Moderate | 4.35 | High potency |
3-OCH₃ | Naphthalene | Low | N/A | Likely low potency |
Properties
CAS No. |
51594-60-6 |
---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C10H10O2/c1-3-10(11)8-5-4-6-9(7-8)12-2/h3-7H,1H2,2H3 |
InChI Key |
RVQAXSWDOJVIJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.